molecular formula C13H13FN8 B2987773 5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine CAS No. 2197821-95-5

5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine

Cat. No.: B2987773
CAS No.: 2197821-95-5
M. Wt: 300.301
InChI Key: MIRNLKZYECNVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with a fluorine atom at the 5-position and an N-methyl group linked to an azetidin-3-yl moiety. The azetidine ring is further substituted with a [1,2,4]triazolo[4,3-b]pyridazin-6-yl group.

Properties

IUPAC Name

5-fluoro-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN8/c1-20(13-10(14)4-15-7-16-13)9-5-21(6-9)12-3-2-11-18-17-8-22(11)19-12/h2-4,7-9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRNLKZYECNVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDetails
Molecular Formula C13H13FN6
Molecular Weight 264.28 g/mol
IUPAC Name This compound

This structure incorporates a pyrimidine core and a triazole-pyridazine moiety, which are known to influence biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial Activity
    • Studies have shown that triazole derivatives can inhibit various bacterial strains. For example, the related compound 5-fluoro-1,3-oxazine demonstrated significant inhibitory effects against Staphylococcus faecium and Escherichia coli with ID50 values of 9×1089\times 10^{-8} M and 1×1071\times 10^{-7} M respectively . This suggests that the target compound may also possess antimicrobial properties.
  • Anti-inflammatory Effects
    • Pyrimidine derivatives have been noted for their anti-inflammatory activities. For instance, compounds similar to the target compound demonstrated inhibition of COX enzymes, which are critical in inflammatory processes. The IC50 values for some derivatives were reported as low as 0.04μM0.04\mu M, indicating potent anti-inflammatory potential .
  • Cytotoxicity Against Cancer Cells
    • The potential cytotoxic effects of related compounds have been evaluated against various cancer cell lines. For example, certain triazole derivatives showed selective toxicity towards leukemia cells with ID50 values around 1×1051\times 10^{-5} M . This raises the possibility that the target compound could exhibit similar anticancer properties.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses based on structural analogs suggest:

  • Inhibition of Enzymatic Pathways : Many compounds in this class inhibit key enzymes involved in cellular metabolism and proliferation.
  • Disruption of Cellular Signaling : The triazole ring may interfere with signaling pathways critical for cell survival and growth.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of various related compounds:

  • A study on substituted pyrimidine derivatives found significant anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.351.35 to 2.18μM2.18\mu M . This suggests a potential pathway for developing treatments for resistant infections.
  • Another research effort focused on the synthesis and evaluation of novel triazole derivatives reported promising results in inhibiting COX enzymes and reducing inflammation in vivo models .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Modifications: Pyrimidine and Triazolo-Pyridazine Variations

Compound A : N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine (CAS 2198739-99-8)
  • Structural Difference : Replaces the 5-fluoro group on pyrimidin-4-amine with a 4-(trifluoromethyl) group on pyrimidin-2-amine.
  • The pyrimidin-2-amine positioning may alter binding interactions compared to the 4-amine derivative .
  • Molecular Formula : C₁₄H₁₃F₃N₈ (MW 350.30).
Compound B : N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine (CAS 2198157-17-2)
  • Structural Difference : Adds a methyl group to the triazolo-pyridazine core and substitutes the pyrimidine’s 6-position with trifluoromethyl.
  • Implications : Methylation on the triazolo ring could increase metabolic stability, while the trifluoromethyl group may enhance target affinity through hydrophobic interactions .
  • Molecular Formula : C₁₅H₁₅F₃N₈ (MW 364.33).

Heterocycle and Substituent Variations

Compound C : N-(3-Phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
  • Structural Difference : Replaces the azetidine-pyrimidine system with a phenylpropyl chain and trifluoromethyl on the triazolo core.
  • Implications : The phenylpropyl group may reduce solubility but improve binding to hydrophobic pockets in enzymes or receptors .
  • Molecular Formula : C₁₅H₁₄F₃N₅ (MW 321.31).
Compound D : 5-Methyl-N-[4-methyl-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine
  • Structural Difference : Uses a triazolo[1,5-a]pyrimidine core instead of triazolo[4,3-b]pyridazine, with a trifluoromethylphenyl substituent.
  • Implications : The triazolo-pyrimidine scaffold may exhibit distinct selectivity profiles, particularly in kinase inhibition .

Advanced Pharmacological Analogues

Compound E : [18F]4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)triazol-5-yl)methyl]-2-(4-methylphenyl)pyrimidine-5-carboxamide
  • Structural Difference : Incorporates a fluorinated pyrimidine and a triazole-linked pyrimidine-carboxamide.

Comparative Analysis Table

Compound Core Structure Key Substituents Molecular Formula Potential Applications
Target Pyrimidin-4-amine + triazolo[4,3-b]pyridazine 5-Fluoro, N-methyl-azetidine C₁₃H₁₂FN₉ (MW 313.29)* Kinase inhibition, CNS targeting
A Pyrimidin-2-amine + triazolo[4,3-b]pyridazine 4-Trifluoromethyl C₁₄H₁₃F₃N₈ (350.30) Enhanced lipophilicity for CNS penetration
B Pyrimidin-4-amine + methyl-triazolo[4,3-b]pyridazine 6-Trifluoromethyl, 3-methyl-triazolo C₁₅H₁₅F₃N₈ (364.33) Improved metabolic stability
C Triazolo[4,3-b]pyridazine 3-Trifluoromethyl, phenylpropyl C₁₅H₁₄F₃N₅ (321.31) Hydrophobic binding in enzymes
D Triazolo[1,5-a]pyrimidine Trifluoromethylphenyl C₁₃H₁₂F₃N₅ (295.26) Kinase selectivity modulation

*Molecular weight calculated based on formula derived from IUPAC name.

Key Research Findings and Hypotheses

  • Fluorine vs.
  • Azetidine Rigidity : The azetidine ring in the target compound and analogues (A, B) likely enforces conformational restraint, optimizing binding to flat enzymatic active sites (e.g., kinases) .
  • Triazolo-Pyridazine vs. Triazolo-Pyrimidine : The triazolo[4,3-b]pyridazine core (target compound, A, B) may exhibit stronger π-π stacking in hydrophobic pockets compared to triazolo[1,5-a]pyrimidine (Compound D) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.